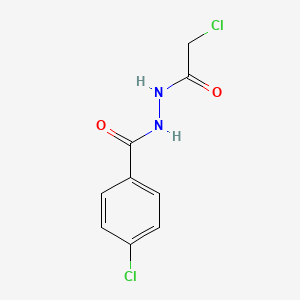

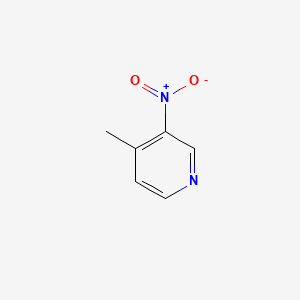

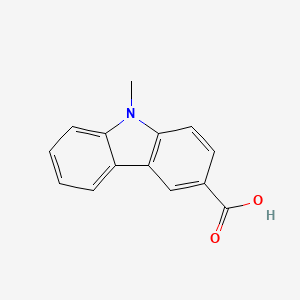

9-甲基-9H-咔唑-3-羧酸

描述

9-Methyl-9H-carbazole-3-carboxylic acid is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Carbazole derivatives are of significant interest due to their potential applications in material science, medicinal chemistry, and supramolecular chemistry. These compounds, including various substituted carbazoles, are known for their versatile and fine-tunable properties, which make them valuable organic building blocks .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. One such method involves a catalytic, high yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which upon hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid . Another study describes a rapid one-pot synthesis method for substituted (9-carbazoly) carboxylic acids using microwave irradiation without a catalyst, which could potentially be adapted for the synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which can be further functionalized at various positions. For instance, the crystal structures of three 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles have been determined, showing large twist angles between the carbazole and benzene planes, which could influence the properties of the molecules . These structural insights are crucial for understanding the behavior and reactivity of 9-Methyl-9H-carbazole-3-carboxylic acid.

Chemical Reactions Analysis

Carbazole derivatives participate in various chemical reactions due to their reactive sites. For example, the reactivity of N-alkyl carbamoylimidazoles has been explored, which could be relevant for the functionalization of carbazole compounds . Additionally, the synthesis and reactivity of 9-phenylcarbazoles have been studied, revealing that the oxidation of these compounds can lead to dimerization, a reaction that might also be applicable to 9-Methyl-9H-carbazole-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, two Cd(II) metal-organic frameworks synthesized from NH-functionalized dicarboxylate ligand 9H-carbazole-2,7-dicarboxylic acid displayed strong blue fluorescence in the solid state and showed high catalytic activity for Knoevenagel condensation . These properties highlight the potential utility of carbazole derivatives in various applications, including as fluorescent materials and catalysts. The antimicrobial activities of some carbazole carboxylic acids have also been tested, showing medium to weak activities , which suggests that 9-Methyl-9H-carbazole-3-carboxylic acid might possess similar biological properties.

科学研究应用

细菌生物转化

9-甲基-9H-咔唑-3-羧酸,以及其他9H-咔唑衍生物,已被研究其在细菌中的转化。Waldau等人(2009年)利用Ralstonia sp.菌株SBUG 290的联苯生长细胞研究了这种化合物的生物转化,导致形成各种羟基代谢物。这项研究突显了微生物过程在修改咔唑衍生物以用于各种应用(Waldau, Mikolasch, Lalk, & Schauer, 2009)的潜力。

抗菌特性

包括9-甲基-9H-咔唑-3-羧酸在内的咔唑衍生物已被用作制备具有抗菌特性的新杂环化合物的前体。Salih、Salimon和Yousif(2016年)合成了各种9H-咔唑衍生物并评估了它们的抗菌活性,展示了这些化合物在开发新的抗菌剂方面的潜力(Salih, Salimon, & Yousif, 2016)。

光学和电子应用

该化合物已被纳入新型材料中,用于光学和电子应用。Çiçek等人(2018年)合成了新的咔唑席夫碱,由于其结构和光学特性,这些化合物显示出作为有机发光二极管(OLEDs)活性发射层的潜力。这项研究表明了咔唑衍生物在先进材料科学中的重要性,特别是在OLED领域(Çiçek、Calisir、Tavaslı、Tülek和Teke,2018年)。

聚合物化学和传感应用

在聚合物化学和传感领域,9-甲基-9H-咔唑-3-羧酸已被用于开发具有荧光传感特性的共轭聚合物。Qian等人(2019年)报道了使用这种化合物合成新型聚苯胺衍生物,这些衍生物在检测各种酸和胺方面表现出优异的荧光特性,显示了在环境保护、生物传感和毒素检测方面的潜力(Qian, Zhang, Liu, & Xia, 2019)。

属性

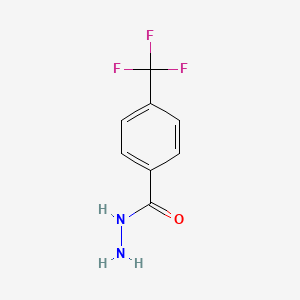

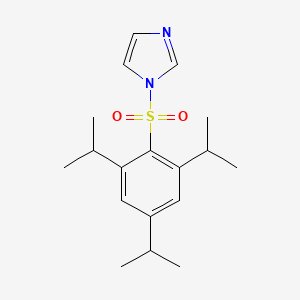

IUPAC Name |

9-methylcarbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346734 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-9H-carbazole-3-carboxylic acid | |

CAS RN |

89374-79-8 | |

| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。